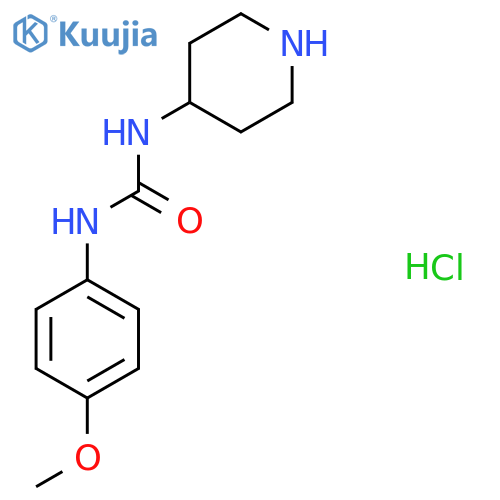

Cas no 1233955-68-4 (1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride)

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

-

- インチ: 1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H

- InChIKey: WRABGHQOSDKADL-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(NC1C=CC(=CC=1)OC)NC1CCNCC1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 259

- トポロジー分子極性表面積: 62.4

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330817-1g |

3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95+% | 1g |

¥6331.00 | 2024-08-09 | |

| Chemenu | CM318534-1g |

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 1g |

$407 | 2021-08-18 | |

| Enamine | EN300-7462206-10.0g |

3-(4-methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 10.0g |

$2209.0 | 2024-05-23 | |

| Aaron | AR01ERVO-100mg |

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 100mg |

$223.00 | 2025-02-14 | |

| Aaron | AR01ERVO-2.5g |

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 2.5g |

$1411.00 | 2023-12-16 | |

| Enamine | EN300-7462206-0.5g |

3-(4-methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 0.5g |

$391.0 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330817-250mg |

3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95+% | 250mg |

¥2361.00 | 2024-08-09 | |

| Fluorochem | 063531-1g |

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 1g |

£360.00 | 2022-03-01 | |

| Enamine | EN300-7462206-0.1g |

3-(4-methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 0.1g |

$144.0 | 2024-05-23 | |

| Enamine | EN300-7462206-1.0g |

3-(4-methoxyphenyl)-1-(piperidin-4-yl)urea hydrochloride |

1233955-68-4 | 95% | 1.0g |

$513.0 | 2024-05-23 |

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochlorideに関する追加情報

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea Hydrochloride: A Comprehensive Overview

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS No. 1233955-68-4) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as MPPU-HCl, has garnered attention due to its potential therapeutic properties and its role in various research studies. This article provides a detailed overview of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a white crystalline solid with a molecular formula of C15H20N3O2·HCl. The compound features a urea moiety linked to a 4-methoxyphenyl group and a piperidine ring, which contributes to its unique chemical properties. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical formulations. The compound's molecular weight is approximately 298.8 g/mol, and it has a melting point of around 180°C.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 4-methoxyaniline with piperidine-4-carbonitrile in the presence of an acid catalyst, followed by hydrolysis to form the urea derivative. Another approach involves the reaction of 4-methoxybenzoyl chloride with piperidine-4-carboxylic acid, followed by cyclization to form the urea structure. These methods have been optimized to improve yield and purity, making them suitable for large-scale production.

Biological Activities and Therapeutic Potential

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride has shown promising biological activities in various preclinical studies. It has been investigated for its potential as an anticonvulsant agent due to its ability to modulate neurotransmitter systems. Studies have demonstrated that MPPU-HCl can effectively reduce seizure activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, the compound has exhibited neuroprotective effects, which may be beneficial in neurodegenerative disorders such as Alzheimer's disease.

Clinical Trials and Research Developments

The therapeutic potential of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride has led to several clinical trials aimed at evaluating its safety and efficacy. Recent Phase II trials have shown promising results in reducing seizure frequency in patients with refractory epilepsy. These findings have sparked interest among researchers and pharmaceutical companies, leading to further investigations into the compound's mechanisms of action and potential applications.

Mechanisms of Action

The biological activities of MPPU-HCl are attributed to its ability to interact with specific neurotransmitter receptors and ion channels. Research has indicated that the compound can modulate GABAergic transmission by enhancing GABA receptor function, which may contribute to its anticonvulsant properties. Additionally, it has been shown to inhibit calcium channels, which can help reduce neuronal excitability and prevent excessive neuronal firing.

Safety and Toxicology

1233955-68-4 (1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride) 関連製品

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)

- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)

- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)

- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)

- 956004-50-5(4-Butyryl benzonitrie)

- 1019889-35-0(Onalespib lactate)